L-Serylglycylglycylglycylglycine

Description

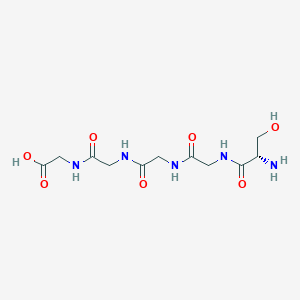

L-Serylglycylglycylglycylglycine (Ser-Gly-Gly-Gly-Gly) is a pentapeptide composed of L-serine followed by four glycine residues. Its molecular formula is C₁₁H₁₈N₅O₁₁, with a calculated molecular weight of 333.28 g/mol.

Properties

CAS No. |

2543-44-4 |

|---|---|

Molecular Formula |

C11H19N5O7 |

Molecular Weight |

333.30 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |

InChI Key |

NAJZNFBQMUNOTR-LURJTMIESA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.

Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.

Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.

Major Products

The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.

Scientific Research Applications

L-Serylglycylglycylglycylglycine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.

Mechanism of Action

The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.

Comparison with Similar Compounds

Glycylglycine (Diglycine)

Molecular Formula : C₄H₈N₂O₃

Molecular Weight : 132.12 g/mol

Structural Features : A dipeptide (Gly-Gly) lacking serine.

Key Properties :

L-Lysine, Glycylglycyl-L-Serylglycylglycyl-L-Serylglycylglycyl (CAS 882068-39-5)

Molecular Formula : C₂₄H₄₂N₁₀O₁₂

Molecular Weight : 662.65 g/mol

Structural Features : Incorporates lysine, serine, and multiple glycyl repeats.

Key Properties :

L-Seryl-L-Serylglycylglycyl-L-Seryl-L-Leucyl-L-Phenylalanine (CAS 824953-16-4)

Molecular Formula : C₂₈H₄₃N₇O₁₁

Molecular Weight : 653.69 g/mol

Structural Features : Combines serine, leucine, and phenylalanine residues.

Key Properties :

- The hydroxyl groups from serine may facilitate solubility despite hydrophobic segments .

Comparison : - The target compound lacks bulky hydrophobic residues, making it more hydrophilic and less likely to interact with lipid bilayers.

Comparative Data Table

Research Findings and Functional Insights

- Stability : Glycine’s flexibility makes this compound prone to proteolytic degradation compared to peptides with proline or bulky residues (e.g., ’s leucine-rich peptides) .

- Synthesis : The target compound’s simplicity allows efficient solid-phase synthesis, whereas lysine- or phenylalanine-containing variants () require more complex purification .

- Biological Activity : Unlike hydrophobic peptides (), the target compound’s hydrophilicity limits membrane penetration but enhances compatibility with aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.